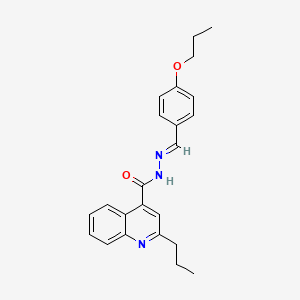

N'-(4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide, also known as PQT-12, is a synthetic compound that has gained attention for its potential therapeutic applications. PQT-12 belongs to the class of hydrazones and has been synthesized through various methods.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity and Analytical Methods

The study of antioxidants is crucial in various domains, including medicine and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are significant in determining the antioxidant activity of compounds. These methods, based on hydrogen atom transfer and electron transfer, respectively, help in analyzing the antioxidant capacity of complex samples, including those containing quinoline derivatives (Munteanu & Apetrei, 2021).

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, significant for their broad spectrum of bioactivities, are pivotal in the development of antimalarial and anticancer drugs. These compounds have been isolated from natural sources, and their synthetic analogs have shown remarkable biological activities, including antimicrobial, antifungal, and antiviral properties (Shang et al., 2018).

Photosensitization and Fluoroquinolone Studies

Research on fluoroquinolone photosensitization has highlighted the impact of drug-induced cutaneous photosensitivity. Quinolones, including their modifications like fluoroquinolones, have been extensively used for treating bacterial infections due to their unique action mechanism of inhibiting DNA gyrase in bacteria (Ferguson, 1995).

Quinoxaline Derivatives and Applications

Quinoxaline derivatives are notable for their antimicrobial activities and potential in treating chronic and metabolic diseases. The modification of quinoxaline structures has enabled a variety of biomedical applications, showcasing the versatility and significance of these compounds in medical and pharmaceutical research (Pereira et al., 2015).

Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting against metallic corrosion, demonstrating the chemical versatility and practical applications of these compounds beyond their biological activities (Verma, Quraishi, & Ebenso, 2020).

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities .

Eigenschaften

IUPAC Name |

N-[(E)-(4-propoxyphenyl)methylideneamino]-2-propylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-3-7-18-15-21(20-8-5-6-9-22(20)25-18)23(27)26-24-16-17-10-12-19(13-11-17)28-14-4-2/h5-6,8-13,15-16H,3-4,7,14H2,1-2H3,(H,26,27)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVRXUAHJWSMJ-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)

![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)

![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)